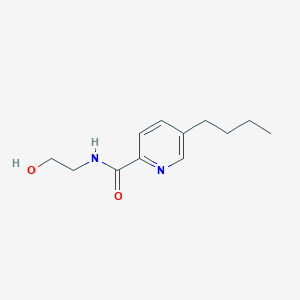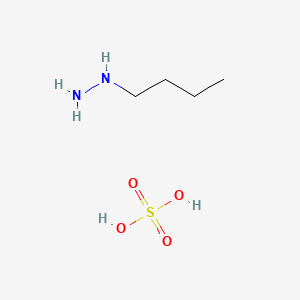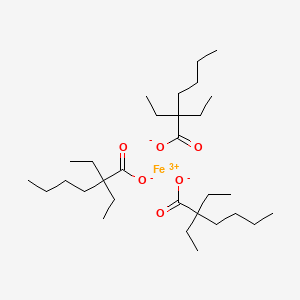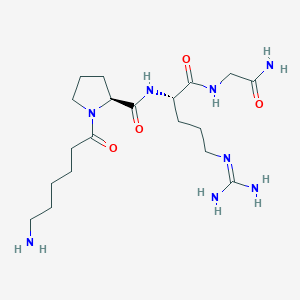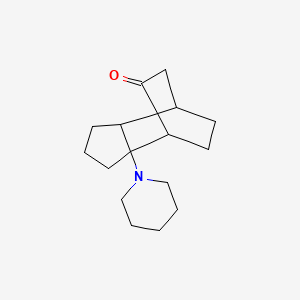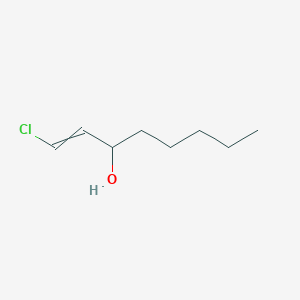
1-Chlorooct-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorooct-1-en-3-ol is an organic compound that belongs to the class of halogenated alcohols It is characterized by the presence of a chlorine atom attached to an octene chain with a hydroxyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chlorooct-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-1-en-3-ol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chlorooct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of 1-octen-3-one or 1-octen-3-al.
Reduction: Formation of oct-1-en-3-ol.
Substitution: Formation of various substituted octenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chlorooct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-chlorooct-1-en-3-ol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Bromooct-1-en-3-ol: Similar structure but with a bromine atom instead of chlorine.
1-Iodooct-1-en-3-ol: Similar structure but with an iodine atom instead of chlorine.
Oct-1-en-3-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness: 1-Chlorooct-1-en-3-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
67550-01-0 |
|---|---|
Molekularformel |
C8H15ClO |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
1-chlorooct-1-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
RFZKWATZFBAMKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
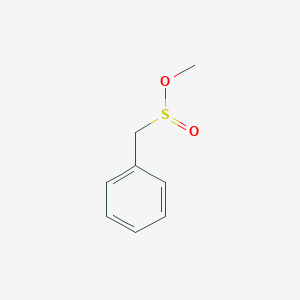

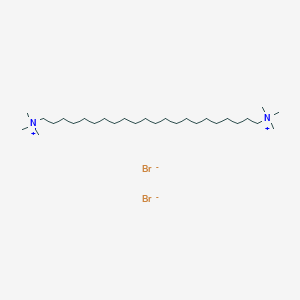
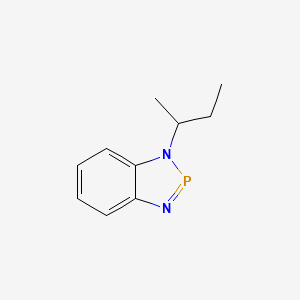
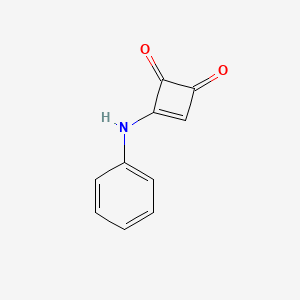
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
